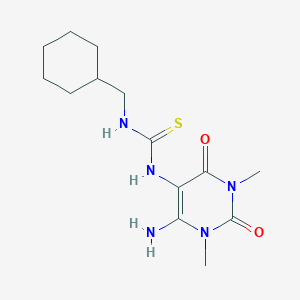
1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea is a synthetic organic compound. It is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methyl groups, and a thiourea moiety attached to a cyclohexylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as barbituric acid, the pyrimidine ring is formed through cyclization reactions.
Substitution Reactions: Amino and methyl groups are introduced to the pyrimidine ring through nucleophilic substitution reactions.
Thiourea Formation: The thiourea moiety is synthesized by reacting isothiocyanates with amines.
Final Coupling: The cyclohexylmethyl group is attached to the thiourea moiety through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the thiourea moiety.
Substitution: The amino and methyl groups on the pyrimidine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety may yield sulfonyl derivatives, while substitution reactions on the pyrimidine ring can produce various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea moieties.
Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures.
Uniqueness
1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
7472-94-8 |
|---|---|
Formule moléculaire |
C14H23N5O2S |
Poids moléculaire |
325.43 g/mol |
Nom IUPAC |
1-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-(cyclohexylmethyl)thiourea |
InChI |
InChI=1S/C14H23N5O2S/c1-18-11(15)10(12(20)19(2)14(18)21)17-13(22)16-8-9-6-4-3-5-7-9/h9H,3-8,15H2,1-2H3,(H2,16,17,22) |
Clé InChI |
XRYNHNVBSHCLAU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=S)NCC2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
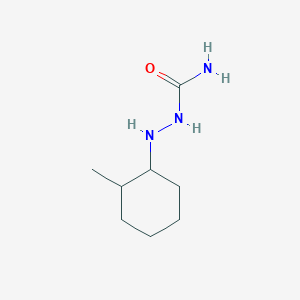
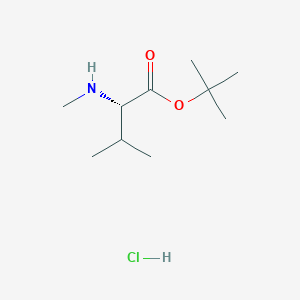
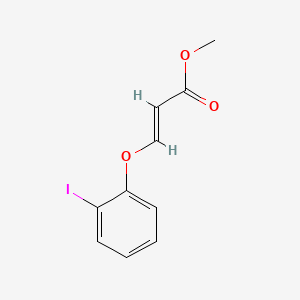
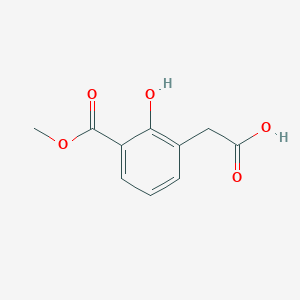
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
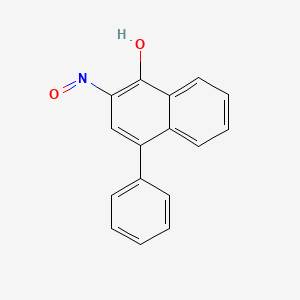

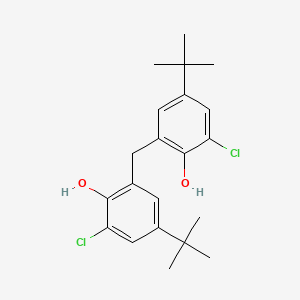
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)

![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)


